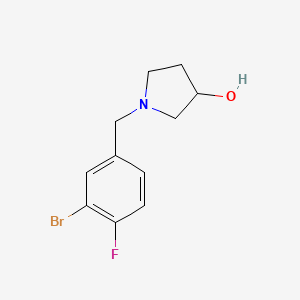

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

Description

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13BrFNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

Molecular Formula |

C11H13BrFNO |

|---|---|

Molecular Weight |

274.13 g/mol |

IUPAC Name |

1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C11H13BrFNO/c12-10-5-8(1-2-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2 |

InChI Key |

SDWWHDSZZOVWTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)CC2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include ketones and aldehydes.

Reduction: Products include alcohols and amines.

Scientific Research Applications

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interaction of pyrrolidine derivatives with biological targets.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one: Similar structure but with a different functional group.

4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring but with different substituents.

Pyrrolidine-2,5-diones: Different functional groups but similar pyrrolidine core.

Uniqueness

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidine ring makes it a versatile compound for various applications in research and industry.

Biological Activity

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol has the molecular formula and a molecular weight of approximately 253.12 g/mol. The presence of bromine and fluorine substituents plays a crucial role in its chemical behavior and biological interactions, enhancing binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents (bromine and fluorine) are known to influence the compound's lipophilicity, thereby affecting its membrane permeability and interaction with biological targets. This compound may exhibit neuropharmacological effects , making it a candidate for further exploration in drug discovery related to neurological disorders .

Neuropharmacological Effects

Research indicates that 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol may have significant neuropharmacological effects. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression or anxiety disorders. The compound's interaction with dopamine receptors suggests potential applications in managing psychiatric disorders.

Case Studies and Research Findings

- Neuropharmacology : A study investigated the effects of similar pyrrolidine compounds on dopamine receptor modulation, highlighting their potential in treating neurodegenerative diseases. The findings suggest that halogenated derivatives can enhance receptor binding affinity.

- Anticancer Activity : In vitro assays conducted on related compounds demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving ROS generation and apoptosis induction . These results warrant further investigation into the specific effects of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.